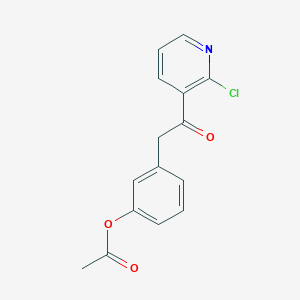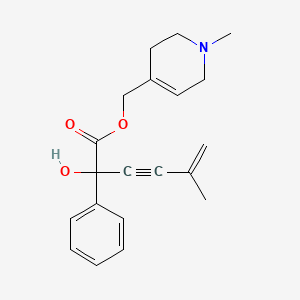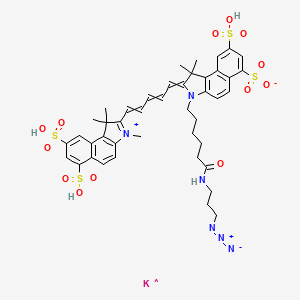
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol It is characterized by the presence of an acetoxy group attached to a benzyl moiety, which is further connected to a 2-chloro-3-pyridyl ketone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as increased efficiency, scalability, and environmental friendliness . The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
科学研究应用
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and functional materials.
作用机制
The mechanism of action of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol. The 2-chloro-3-pyridyl ketone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Acetoxybenzyl 3-chloro-2-pyridyl ketone
- 3-Acetoxybenzyl 2-bromo-3-pyridyl ketone
- 3-Acetoxybenzyl 2-chloro-4-pyridyl ketone
Uniqueness
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetoxy group enhances its reactivity and potential for further functionalization. The chloro group in the pyridyl ring provides a site for nucleophilic substitution, allowing for the synthesis of a wide range of derivatives with diverse applications.
属性
CAS 编号 |
898766-38-6 |
|---|---|
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
[3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-5-2-4-11(8-12)9-14(19)13-6-3-7-17-15(13)16/h2-8H,9H2,1H3 |
InChI 键 |
FVQWWDQWZNIXAR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)



![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)


